2-Amino-7-methylanthracene-9,10-dione 2-Amino-7-methylanthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14945205
InChI: InChI=1S/C15H11NO2/c1-8-2-4-10-12(6-8)15(18)13-7-9(16)3-5-11(13)14(10)17/h2-7H,16H2,1H3
SMILES:
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol

2-Amino-7-methylanthracene-9,10-dione

CAS No.:

Cat. No.: VC14945205

Molecular Formula: C15H11NO2

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-7-methylanthracene-9,10-dione -

Specification

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
IUPAC Name 2-amino-7-methylanthracene-9,10-dione
Standard InChI InChI=1S/C15H11NO2/c1-8-2-4-10-12(6-8)15(18)13-7-9(16)3-5-11(13)14(10)17/h2-7H,16H2,1H3
Standard InChI Key RIEDLQMTKFJVCJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-Amino-7-methylanthracene-9,10-dione (systematic IUPAC name: 2-amino-7-methylanthracene-9,10-dione) belongs to the anthraquinone class, featuring a planar tricyclic aromatic system with two ketone groups at positions 9 and 10. The amino (-NH₂) and methyl (-CH₃) substituents at positions 2 and 7, respectively, introduce electronic and steric effects that modulate its reactivity and intermolecular interactions .

Table 1: Fundamental molecular properties

PropertyValueSource
Molecular formulaC₁₅H₁₁NO₂
Molecular weight237.25 g/mol
SMILES notationCC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)N
InChIKeyAKWPVMPKGLFQMU-UHFFFAOYSA-N

The planar structure and conjugated π-system contribute to its UV-Vis absorption maxima in the 400–500 nm range, typical of anthraquinones . Substituent positioning significantly affects electronic transitions, with the amino group acting as an electron donor and the methyl group as a mild electron-donating substituent .

Spectroscopic Signatures

Mass spectrometric analysis of analogous compounds (e.g., 2-amino-3-methylanthraquinone) reveals a molecular ion peak at m/z 237.08 (calculated for C₁₅H₁₁NO₂⁺), consistent with the molecular formula . Fragmentation patterns typically involve loss of CO (28 Da) from the quinone moiety and subsequent cleavage of the methyl group . Infrared spectroscopy shows characteristic stretches for N-H (3350–3500 cm⁻¹), C=O (1670–1750 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .

Synthetic Methodologies

Direct Functionalization of Anthraquinone

Reaction TypeConditionsYield (%)Reference
Nitration/ReductionHNO₃/H₂SO₄, 0°C → SnCl₂/HCl, reflux45–60
Buchwald-Hartwig AminationPd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 110°C70–85

Challenges in Regioselectivity

Positional isomerism presents a significant synthetic hurdle. The 2-amino-7-methyl isomer’s synthesis requires careful control of directing effects. Computational studies (DFT) suggest that the amino group’s lone pair donates electron density to the ring, favoring electrophilic attack at the 7-position when methyl groups are introduced . Microwave-assisted synthesis has been employed to enhance reaction rates and selectivity in analogous systems .

Physicochemical Properties

Solubility and Stability

2-Amino-7-methylanthracene-9,10-dione exhibits limited aqueous solubility (0.16 mg/L at 25°C) , necessitating polar aprotic solvents (e.g., DMF, DMSO) for processing. The compound is air-sensitive, with oxidation observed at the amino group under ambient conditions . Storage under inert gas (N₂/Ar) at <15°C is recommended to prevent degradation .

Thermal Behavior

Differential scanning calorimetry (DSC) of related aminoanthraquinones shows melting points exceeding 300°C, with decomposition temperatures above 400°C . The methyl substituent increases thermal stability compared to unsubstituted analogs by reducing molecular symmetry and inhibiting crystal packing .

Future Research Directions

  • Synthetic optimization: Development of photocatalyzed C-H functionalization to improve regioselectivity and reduce metal catalyst loadings .

  • Structure-activity relationships: Systematic study of substituent effects on anticancer and electronic properties through combinatorial chemistry approaches .

  • Environmental fate: Biodegradation studies using Pseudomonas spp. to assess bioremediation potential .

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